Cas no 1227579-54-5 (2-Fluoro-5-(trifluoromethyl)-3-pyridinol)

2-Fluoro-5-(trifluoromethyl)-3-pyridinol 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-3-hydroxy-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(trifluoromethyl)pyridin-3-ol
- FCH1135120
- F72540
- 1227579-54-5
- DB-093793
- 2-Fluoro-5-(trifluoromethyl)-3-pyridinol
-
- インチ: 1S/C6H3F4NO/c7-5-4(12)1-3(2-11-5)6(8,9)10/h1-2,12H
- InChIKey: VMYZGMHVHZWGBA-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC(=C(C=1)O)F)(F)F
計算された属性
- せいみつぶんしりょう: 181.01507637g/mol
- どういたいしつりょう: 181.01507637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
2-Fluoro-5-(trifluoromethyl)-3-pyridinol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F047275-25mg |
2-Fluoro-5-(trifluoromethyl)-3-pyridinol |
1227579-54-5 | 25mg |
$362.00 | 2023-05-18 | ||
Alichem | A024000604-250mg |
2-Fluoro-3-hydroxy-5-(trifluoromethyl)pyridine |
1227579-54-5 | 97% | 250mg |
$680.00 | 2023-09-03 | |
TRC | F047275-100mg |
2-Fluoro-5-(trifluoromethyl)-3-pyridinol |
1227579-54-5 | 100mg |
$1085.00 | 2023-05-18 | ||
Ambeed | A226027-100mg |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 97% | 100mg |
$77.0 | 2025-02-24 | |
Ambeed | A226027-250mg |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 97% | 250mg |
$129.0 | 2025-02-24 | |
1PlusChem | 1P0201Y8-5g |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 97% | 5g |
$888.00 | 2023-12-25 | |
1PlusChem | 1P0201Y8-1g |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 97% | 1g |
$254.00 | 2023-12-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1828379-1g |
2-Fluoro-5-(Trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 98% | 1g |
¥2662.00 | 2024-08-09 | |
Apollo Scientific | PC251373-100mg |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 95% | 100mg |
£115.00 | 2025-02-21 | |
Apollo Scientific | PC251373-250mg |
2-Fluoro-5-(trifluoromethyl)pyridin-3-ol |
1227579-54-5 | 95% | 250mg |
£192.00 | 2025-02-21 |
2-Fluoro-5-(trifluoromethyl)-3-pyridinol 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-Fluoro-5-(trifluoromethyl)-3-pyridinolに関する追加情報
Professional Introduction to 2-Fluoro-5-(trifluoromethyl)-3-pyridinol (CAS No: 1227579-54-5)
2-Fluoro-5-(trifluoromethyl)-3-pyridinol is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, identified by its CAS number 1227579-54-5, is characterized by its unique structural and functional properties, which make it a valuable candidate for various applications in drug development and biological research. The presence of both fluoro and trifluoromethyl substituents in its molecular structure contributes to its distinct reactivity and potential biological activity.
The compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their role in medicinal chemistry due to their ability to interact with biological targets. The specific arrangement of atoms in 2-Fluoro-5-(trifluoromethyl)-3-pyridinol, particularly the substitution patterns on the pyridine ring, influences its chemical behavior and biological efficacy. These features have been extensively studied in recent years, leading to a deeper understanding of its potential applications.
In recent years, there has been a growing interest in the development of novel fluorinated compounds for pharmaceutical use. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The compound 2-Fluoro-5-(trifluoromethyl)-3-pyridinol exemplifies this trend, as its fluorinated structure suggests potential advantages in drug design. Specifically, the trifluoromethyl group is known to improve the lipophilicity of molecules, which can be crucial for their absorption and distribution within the body.
The synthesis and characterization of 2-Fluoro-5-(trifluoromethyl)-3-pyridinol have been subjects of considerable research interest. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions have been particularly useful in constructing the desired molecular framework.
Beyond its synthetic significance, 2-Fluoro-5-(trifluoromethyl)-3-pyridinol has shown promise in various preclinical studies. Its structural features suggest potential interactions with enzymes and receptors involved in critical biological pathways. For instance, preliminary studies indicate that this compound may exhibit inhibitory effects on certain kinases and other therapeutic targets relevant to cancer and inflammatory diseases. These findings have opened up new avenues for further investigation into its pharmacological properties.
The impact of fluorine substitution on the electronic properties of organic molecules is well-documented. In the case of 2-Fluoro-5-(trifluoromethyl)-3-pyridinol, the electron-withdrawing nature of both the fluoro and trifluoromethyl groups can significantly influence the molecule's reactivity and binding characteristics. This has led researchers to explore its potential as a building block for more complex drug candidates. By modifying additional functional groups or incorporating it into larger molecular frameworks, novel therapeutic agents with enhanced efficacy could be developed.
The regulatory landscape for fluorinated compounds is also an important consideration in their development and application. Ensuring compliance with safety and quality standards is essential for any pharmaceutical product that incorporates such compounds. Fortunately, 2-Fluoro-5-(trifluoromethyl)-3-pyridinol has been subjected to rigorous testing to assess its safety profile, which is a critical step in advancing it from a laboratory compound to a viable therapeutic option.
In conclusion, 2-Fluoro-5-(trifluoromethyl)-3-pyridinol (CAS No: 1227579-54-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preclinical results, position it as a valuable asset in the search for new treatments. As research continues to uncover more about its properties and potential applications, this compound is likely to play an increasingly important role in drug development efforts worldwide.
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